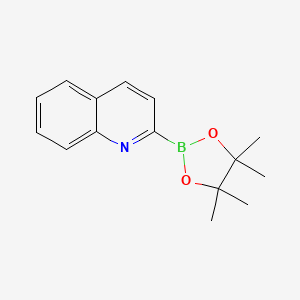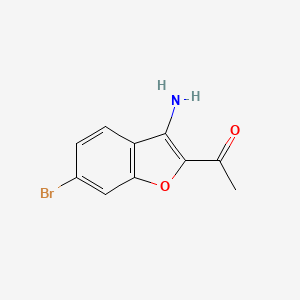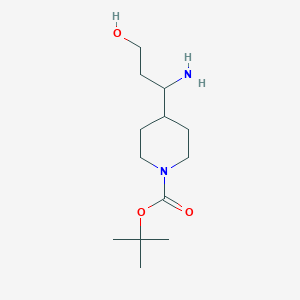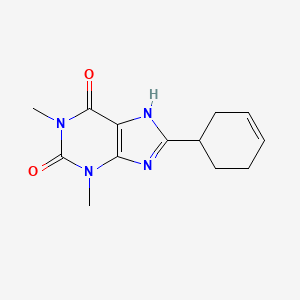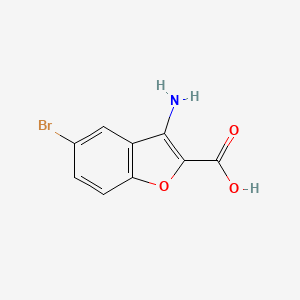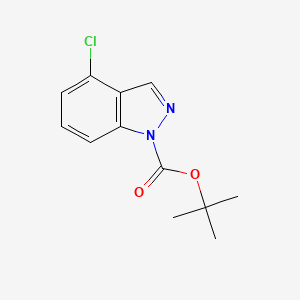![molecular formula C15H13NOS B11859699 N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide CAS No. 62615-36-5](/img/structure/B11859699.png)
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share similar structural features and applications.
Naphthalene Derivatives: Compounds such as naphthalene-1,2-dione and its analogs are structurally related and exhibit similar chemical behavior.
Uniqueness
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with enhanced performance and specificity .
Propriétés
Numéro CAS |
62615-36-5 |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
N-(3-methylbenzo[g][1]benzothiol-2-yl)acetamide |
InChI |
InChI=1S/C15H13NOS/c1-9-12-8-7-11-5-3-4-6-13(11)14(12)18-15(9)16-10(2)17/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
CJHAUWAXLWFETM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=CC3=CC=CC=C32)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)
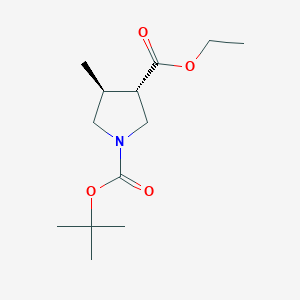
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
